3-Amino-4-butoxybenzoic acid
Description
3-Amino-4-butoxybenzoic acid (C₁₁H₁₅NO₃, molecular weight: 209.25 g/mol) is a substituted benzoic acid derivative featuring an amino group at the 3-position and a butoxy group at the 4-position of the aromatic ring . Its CAS registry number is 855202-63-0, and it is cataloged under MDL number MFCD12168705 .
Properties
IUPAC Name |
3-amino-4-butoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDSDLQMPFVLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-4-butoxybenzoic acid can be achieved through several methods. One common synthetic route involves the reaction of 4-butoxybenzoic acid with ammonia or an amine under specific conditions to introduce the amino group at the 3-position . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-Amino-4-butoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups, depending on the reducing agent used.
Substitution: The amino and butoxy groups on the benzene ring make this compound susceptible to electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
3-Amino-4-butoxybenzoic acid has several scientific research applications:
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-butoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Amino-4-butoxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects on Polarity: Hydroxy (-OH) and methoxy (-OCH₃) groups (e.g., 3-Amino-4-hydroxybenzoic acid, 4-Amino-3-methoxybenzoic acid) increase polarity and hydrogen-bonding capacity, affecting solubility in aqueous systems .
Structural Isomerism: Positional isomerism significantly impacts functionality. For example, 4-Aminosalicylic acid (4-amino-2-hydroxybenzoic acid, CAS 65-49-6) is a tuberculosis drug, whereas 3-Amino-4-hydroxybenzoic acid lacks therapeutic documentation, highlighting the critical role of substituent placement .
Halogen vs.
Branched vs. Linear Alkoxy Chains: 3-Amino-4-isobutoxybenzoic acid (branched) and this compound (linear) share identical molecular formulas but differ in steric bulk, which may influence crystal packing or interaction with biological targets .
Biological Activity
3-Amino-4-butoxybenzoic acid (ABBA) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of ABBA, examining its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a butoxy group attached to a benzoic acid backbone. This unique structure contributes to its reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 855202-63-0 |
| Functional Groups | Amino (-NH2), Butoxy (-O-C4H9), Carboxylic Acid (-COOH) |
The mechanism of action of ABBA involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the butoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing bioavailability.
Key Interactions
- Enzyme Modulation : ABBA has been shown to modulate the activity of various enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with receptors that regulate cellular processes, although specific receptor targets have yet to be fully elucidated.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies suggest that ABBA can scavenge free radicals, potentially reducing oxidative stress in cells .
- Antiproliferative Effects : In vitro studies have demonstrated that ABBA can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent .
- Proteasome Activation : ABBA has been linked to the activation of proteasomal pathways, which are crucial for protein degradation and cellular homeostasis .
Comparative Studies
Comparative analyses with similar compounds provide insights into the unique properties of ABBA:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Amino-3-butoxybenzoic acid | Isomer with different positioning of functional groups | Varies; less potent in enzyme modulation |
| 3-Amino-4-methoxybenzoic acid | Methoxy instead of butoxy group | Different solubility profiles affecting activity |
| 3-Amino-4-ethoxybenzoic acid | Ethoxy group alters sterics | Altered reactivity compared to butoxy variant |
Study on Antiproliferative Effects
A study evaluated the effects of ABBA on human cancer cell lines (Hep-G2 and A2058). Results indicated a significant reduction in cell viability at concentrations above 5 μM without notable cytotoxicity in normal fibroblasts, suggesting a selective action against cancer cells .
In Silico Studies
In silico modeling has predicted that ABBA binds effectively to cathepsins B and L, enzymes involved in protein degradation pathways. This binding is hypothesized to enhance proteostasis, especially in aging cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
